An In-depth Technical Guide to 3-Bromo-5-isoxazolecarboxaldehyde: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Bromo-5-isoxazolecarboxaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Bromo-5-isoxazolecarboxaldehyde. It also explores the applications of the broader isoxazole class of compounds in drug discovery, with a focus on their role as versatile scaffolds for the development of potent enzyme inhibitors.
Chemical Properties and Structure
3-Bromo-5-isoxazolecarboxaldehyde is a halogenated heterocyclic aldehyde. Its chemical structure combines the aromatic isoxazole ring with a reactive aldehyde functional group, making it a valuable building block in organic synthesis.
Table 1: Chemical and Physical Properties of 3-Bromo-5-isoxazolecarboxaldehyde
| Property | Value | Reference(s) |
| CAS Number | 220780-57-4 | [] |
| Molecular Formula | C₄H₂BrNO₂ | [] |
| Molecular Weight | 175.97 g/mol | [] |
| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [] |
| SMILES | O=Cc1cc(Br)no1 | [] |
| Appearance | White to yellow solid | |
| Boiling Point (Predicted) | 276.4 ± 20.0 °C at 760 mmHg | [] |
| Density (Predicted) | 1.886 ± 0.06 g/cm³ | [] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Storage | Store in an inert atmosphere, preferably in a freezer at -20°C |
Structure:
The core of the molecule is a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A bromine atom is substituted at the 3-position, and a carboxaldehyde group is at the 5-position.
Figure 1: Chemical structure of 3-Bromo-5-isoxazolecarboxaldehyde.
Spectroscopic Data
Synthesis and Reactivity
Synthesis
A common synthetic route to 3-Bromo-5-isoxazolecarboxaldehyde involves the oxidation of the corresponding alcohol, (3-bromoisoxazol-5-yl)methanol.
Experimental Protocol: Oxidation of (3-bromoisoxazol-5-yl)methanol
This protocol is adapted from a literature procedure.
Materials:
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(3-bromoisoxazol-5-yl)methanol
-
Dess-Martin periodinane
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Dichloromethane (CH₂Cl₂)
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Diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3-bromoisoxazol-5-yl)methanol in dichloromethane in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Add Dess-Martin periodinane to the cooled solution in portions.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the mixture with diethyl ether.
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Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
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Stir the biphasic mixture vigorously.
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Separate the organic layer. Extract the aqueous layer with diethyl ether and ethyl acetate.
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Combine all organic layers and wash with brine.
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Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-isoxazolecarboxaldehyde.
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The product can be further purified by column chromatography on silica gel.
Figure 2: Synthetic workflow for 3-Bromo-5-isoxazolecarboxaldehyde.
Reactivity
The isoxazole ring is generally stable, but the N-O bond can be cleaved under certain reductive or basic conditions. The bromine atom at the 3-position is susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] The aldehyde group at the 5-position is a versatile handle for a wide range of chemical transformations, including:
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Reductive amination: To form amines, such as (3-bromoisoxazol-5-yl)methanamine.
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Oxidation: To form the corresponding carboxylic acid.
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Wittig and related olefination reactions: To form alkenes.
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Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]
While specific applications of 3-Bromo-5-isoxazolecarboxaldehyde are not extensively documented, its structure makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic value. The presence of two distinct reactive sites—the bromo and aldehyde groups—allows for sequential and regioselective modifications.
A particularly relevant area of research is the development of isoxazole-based kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders.
Isoxazoles as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key target in the development of treatments for Alzheimer's disease, bipolar disorder, and diabetes.[8][9] The isoxazole core has been incorporated into potent and selective GSK-3 inhibitors.[8][10][11] 3-Bromo-5-isoxazolecarboxaldehyde can serve as a precursor to these inhibitors. For example, the aldehyde can be converted to an amine, which can then be further functionalized to create a library of potential GSK-3 inhibitors.
Figure 3: Simplified GSK-3 signaling pathway and point of intervention.
Conclusion
3-Bromo-5-isoxazolecarboxaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for the straightforward introduction of molecular diversity, making it an attractive starting point for the development of novel therapeutic agents. The established importance of the isoxazole scaffold in biologically active compounds, especially as kinase inhibitors, highlights the potential of this and related compounds in future drug discovery efforts. Further research into the experimental properties and reactivity of 3-Bromo-5-isoxazolecarboxaldehyde is warranted to fully exploit its synthetic potential.
References
- 2. 3-BROMO-5-ISOXAZOLECARBOXALDEHYDE(220780-57-4) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
